molecular formula C22H20ClN3 B2981678 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazole CAS No. 344279-65-8

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazole

Cat. No.: B2981678
CAS No.: 344279-65-8
M. Wt: 361.87
InChI Key: UGKNEXAXWUIXEU-UHFFFAOYSA-N
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Description

This benzimidazole derivative features a 2-chloro-3-pyridinyl group at position 2, methyl substituents at positions 5 and 6 of the benzimidazole core, and a 2-methylbenzyl moiety at position 1. Its molecular formula is C₂₂H₂₀ClN₃, with a molecular weight of 361.87 g/mol .

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-[(2-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3/c1-14-7-4-5-8-17(14)13-26-20-12-16(3)15(2)11-19(20)25-22(26)18-9-6-10-24-21(18)23/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKNEXAXWUIXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C(=C3)C)C)N=C2C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazole is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and mechanisms of action based on diverse research sources.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H20ClN3
  • Molecular Weight : 367.87 g/mol
  • CAS Number : 1483846

Biological Activity Overview

Research indicates that benzimidazole derivatives exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The specific compound has shown promising results in several studies:

Antitumor Activity

Studies have demonstrated that 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazole possesses significant antitumor properties. In vitro assays indicated that this compound effectively inhibits the proliferation of cancer cells.

Cell LineIC50 (μM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11
A375 (melanoma)Not specified

The compound's mechanism of action involves the induction of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against various bacterial strains, highlighting its potential as an antimicrobial agent.

Anti-inflammatory Effects

Research suggests that derivatives of benzimidazole can inhibit pro-inflammatory cytokines. The specific compound may modulate inflammatory pathways by affecting cytokine production, although detailed studies are required to elucidate this mechanism fully .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

  • DNA Binding : The compound binds within the minor groove of DNA, which can lead to the disruption of cellular processes and induce apoptosis .
  • Reactive Oxygen Species Generation : Increased levels of ROS can cause oxidative stress, contributing to cancer cell death.
  • Cytokine Modulation : The ability to inhibit cytokine production suggests a role in managing inflammatory responses.

Case Studies

Several studies have investigated the effects of this compound:

  • In Vitro Study on Cancer Cell Lines :
    • Conducted on multiple cancer cell lines including HCC827 and NCI-H358.
    • Results indicated a dose-dependent inhibition of cell growth with significant cytotoxic effects observed at lower concentrations.
  • Antimicrobial Testing :
    • Evaluated against common bacterial strains.
    • Showed promising results with effective inhibition zones indicating potential as an antimicrobial agent.
  • Inflammation Model :
    • Tested in animal models for its anti-inflammatory properties.
    • Results suggested a reduction in inflammation markers post-treatment.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 2-(2-Chloro-3-pyridinyl)-5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazole 2-Cl-3-pyridinyl, 5,6-diMe, 1-(2-MeBz) C₂₂H₂₀ClN₃ 361.87 Enhanced lipophilicity due to methyl groups; potential steric hindrance
Analog 1 : 2-(6-Chloro-3-pyridinyl)-1-(3,4-diCl-benzyl)-5,6-dimethyl-1H-1,3-benzimidazole 6-Cl-3-pyridinyl, 1-(3,4-diClBz) C₂₁H₁₆Cl₃N₃ 416.70 Higher halogen content increases molecular weight and polarity
Analog 2 : 2-(2-Chloro-3-pyridinyl)-1-(4-F-benzyl)-5,6-dimethyl-1H-1,3-benzimidazole 1-(4-FBz) C₂₁H₁₇ClFN₃ 365.83 Fluorine substituent enhances electronegativity and metabolic stability
Analog 3 : 5,6-diCl-2-(2-Cl-3-pyridinyl)-1-(2-F-benzyl)-1H-1,3-benzimidazole 5,6-diCl, 1-(2-FBz) C₁₉H₁₁Cl₃FN₃ 406.67 Dichloro substitution may improve binding affinity but reduce solubility

Pharmacological and Functional Insights

  • Antioxidant Activity: Benzimidazoles with benzyl or thiophenyl groups (e.g., compounds 22 and 23 in ) exhibit moderate to high antioxidant activity, with some outperforming ascorbic acid . The target compound’s methyl and chloro substituents may enhance radical scavenging via electron-donating/withdrawing effects, though direct data is lacking.
  • Antimicrobial Potential: Derivatives like BI-02 (2-(3,4-dimethylphenyl)-1H-benzimidazole) demonstrate strong binding to β-tubulin (binding energy: -8.50 kcal/mol), suggesting that methyl and chloro groups in the target compound may similarly enhance interactions with microbial targets .
  • Structural and Synthetic Considerations: Solvent choice (e.g., ionic liquids vs. ethanol/water mixtures) significantly impacts yields in benzimidazole synthesis. For example, reactions in ionic liquids (ILs) yielded higher outputs than in DMF or ethanol . The target compound’s synthesis may require optimized solvent systems to accommodate its bulky 2-methylbenzyl group.

Key Structural Determinants of Activity

  • Pyridinyl Substituents : The position of the chlorine on the pyridine ring (2- vs. 6-) alters electronic distribution, affecting binding to biological targets. The 2-chloro configuration in the target compound may favor π-π stacking interactions in hydrophobic pockets .
  • Benzyl Group Modifications: 2-Methylbenzyl (target) vs. Halogenated benzyl groups (e.g., 3,4-diCl in Analog 1): Increase molecular weight and polarity, possibly improving target affinity but limiting membrane permeability .

Q & A

What are the standard synthetic routes for preparing 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazole?

Category: Basic
Methodological Answer:
The synthesis typically involves condensation reactions under reflux conditions. For example, analogous benzimidazole derivatives are synthesized using sodium dithionite (Na₂S₂O₄) in aqueous HCl to reduce intermediates, followed by cyclization with aromatic aldehydes or amines. Reaction parameters such as solvent choice (e.g., ethanol or DMF), temperature (80–100°C), and catalysts (e.g., acetic acid) are critical for yield optimization. Structural validation is achieved via melting point analysis, IR (to confirm functional groups like C=N), and NMR (¹H/¹³C for substituent positioning) .

Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Category: Basic
Methodological Answer:
Standard characterization includes:

  • Melting Point Analysis : To assess purity (e.g., deviations >2°C suggest impurities).
  • IR Spectroscopy : Identifies key bonds (e.g., C-Cl at ~550 cm⁻¹, C=N at ~1600 cm⁻¹).
  • NMR (¹H/¹³C) : Resolves substituent positions (e.g., methylbenzyl protons at δ 2.4–2.6 ppm, pyridinyl protons at δ 7.5–8.5 ppm).
  • Elemental Analysis : Validates empirical formula (discrepancies >0.3% indicate incomplete purification) .

How can researchers optimize reaction conditions to improve yield and purity?

Category: Advanced
Methodological Answer:
Employ Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading). For instance, a factorial design can identify interactions between variables, while response surface methodology (RSM) pinpoints optimal conditions. Computational tools like quantum chemical pathfinding (e.g., ICReDD’s reaction path search) reduce trial-and-error by predicting feasible pathways and energy barriers .

What computational strategies predict the compound’s reactivity or binding properties?

Category: Advanced
Methodological Answer:

  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. ’s docking studies revealed binding modes of similar benzimidazoles via π-π stacking and hydrogen bonds.
  • DFT Calculations : Model transition states to predict regioselectivity in substitutions (e.g., chloro-pyridinyl group’s electronic effects) .

How should researchers resolve contradictions in experimental data (e.g., elemental analysis vs. NMR)?

Category: Advanced
Methodological Answer:
Cross-validate using complementary techniques:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight with <5 ppm error.
  • X-ray Crystallography : Resolves structural ambiguities (e.g., benzyl group orientation).
  • Repeat Synthesis : Eliminate batch-specific anomalies. For example, reconciled elemental analysis discrepancies by repeating reactions under inert atmospheres to prevent oxidation .

What safety protocols are critical during synthesis and handling?

Category: Basic
Methodological Answer:

  • Ventilation : Use fume hoods for volatile solvents (e.g., DMF).
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Segregate halogenated waste (chloro-pyridinyl group).
    Reference institutional chemical hygiene plans (e.g., ’s 100% safety exam requirement) .

How can statistical methods enhance reproducibility in multi-step syntheses?

Category: Advanced
Methodological Answer:
Apply Analysis of Variance (ANOVA) to identify step-specific variability. For example, if the cyclization step contributes >70% yield variance, optimize its conditions using Taguchi methods. Central composite designs (CCD) balance parameter ranges while minimizing runs .

What methodologies assess the compound’s stability under environmental or biological conditions?

Category: Basic
Methodological Answer:

  • Accelerated Stability Testing : Expose to UV light, humidity, and temperature gradients (e.g., 25°C to 40°C). Monitor degradation via HPLC.
  • Metabolic Stability Assays : Incubate with liver microsomes; quantify parent compound depletion using LC-MS .

How to address conflicting literature reports on the compound’s bioactivity?

Category: Advanced
Methodological Answer:

  • Meta-Analysis : Pool data from multiple studies, adjusting for assay variability (e.g., cell line differences).
  • Dose-Response Curves : Re-evaluate potency (IC₅₀/EC₅₀) under standardized conditions.
  • Structure-Activity Relationship (SAR) Modeling : Identify substituents (e.g., methyl groups) that modulate activity .

What mechanistic insights guide the design of derivatives with enhanced properties?

Category: Advanced
Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps (e.g., C-Cl bond cleavage).
  • Hammett Plots : Correlate substituent electronic effects (σ values) with reactivity.
  • In Situ Spectroscopy (e.g., FTIR) : Monitor intermediate formation during synthesis .

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